molecular formula C21H24FN7O B2481386 2-cyclopentyl-1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one CAS No. 1005293-05-9

2-cyclopentyl-1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B2481386
CAS No.: 1005293-05-9
M. Wt: 409.469
InChI Key: URBLVMBUORDRIL-UHFFFAOYSA-N
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Description

2-cyclopentyl-1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a unique combination of cyclopentyl, fluorophenyl, triazolopyrimidine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one typically involves multiple steps, starting from readily available precursors

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring system.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Attachment of the Cyclopentyl Group: The final step involves the attachment of the cyclopentyl group to the piperazine ring, typically through alkylation reactions using cyclopentyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halides, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2-cyclopentyl-1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent targeting various biological pathways, including kinase inhibition and receptor modulation.

    Biological Studies: It is used in studies to understand its effects on cellular processes, such as apoptosis, cell cycle regulation, and signal transduction.

    Chemical Biology: The compound serves as a tool to probe the function of specific proteins and enzymes in biological systems.

    Pharmaceutical Development: It is explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to these targets, modulating their activity and affecting downstream signaling pathways. This can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and alteration of cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidine Derivatives: These compounds share a similar core structure and are known for their kinase inhibitory activity.

    Triazolopyrimidine Derivatives: Similar to the compound , these derivatives are explored for their potential in medicinal chemistry.

    Piperazine Derivatives: Compounds containing the piperazine ring are widely used in pharmaceuticals for their diverse biological activities.

Uniqueness

2-cyclopentyl-1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one is unique due to its specific combination of functional groups, which confer distinct biological properties and potential therapeutic applications. Its structure allows for versatile chemical modifications, making it a valuable scaffold for drug development.

Properties

IUPAC Name

2-cyclopentyl-1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN7O/c22-16-6-3-7-17(13-16)29-21-19(25-26-29)20(23-14-24-21)28-10-8-27(9-11-28)18(30)12-15-4-1-2-5-15/h3,6-7,13-15H,1-2,4-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBLVMBUORDRIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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